molecular formula C17H13NO4 B11837845 1H-Indole-2,3-dione, 5-methoxy-1-(2-oxo-2-phenylethyl)- CAS No. 74588-94-6

1H-Indole-2,3-dione, 5-methoxy-1-(2-oxo-2-phenylethyl)-

Cat. No.: B11837845
CAS No.: 74588-94-6
M. Wt: 295.29 g/mol
InChI Key: VQODYSFUZDDBMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-1-(2-oxo-2-phenylethyl)indoline-2,3-dione is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .

Preparation Methods

The synthesis of 5-Methoxy-1-(2-oxo-2-phenylethyl)indoline-2,3-dione can be achieved through several synthetic routes. One common method involves the Fischer indole cyclization, where a hydrazone is treated with an acid to form the indole ring . The reaction conditions typically involve the use of glacial acetic acid and concentrated hydrochloric acid . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

5-Methoxy-1-(2-oxo-2-phenylethyl)indoline-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield hydroxy derivatives .

Mechanism of Action

The mechanism of action of 5-Methoxy-1-(2-oxo-2-phenylethyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

CAS No.

74588-94-6

Molecular Formula

C17H13NO4

Molecular Weight

295.29 g/mol

IUPAC Name

5-methoxy-1-phenacylindole-2,3-dione

InChI

InChI=1S/C17H13NO4/c1-22-12-7-8-14-13(9-12)16(20)17(21)18(14)10-15(19)11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI Key

VQODYSFUZDDBMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=O)C2=O)CC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.